Cas no 613-11-6 (10H-Phenothiazine-3,7-diamine,N3,N3,N7,N7-tetramethyl-)
613-11-6 structure
Product Name:10H-Phenothiazine-3,7-diamine,N3,N3,N7,N7-tetramethyl-
Numero CAS:613-11-6
MF:C16H19N3S
MW:285.407161951065
CID:508591
PubChem ID:164695
Update Time:2025-04-19
10H-Phenothiazine-3,7-diamine,N3,N3,N7,N7-tetramethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 10H-Phenothiazine-3,7-diamine,N3,N3,N7,N7-tetramethyl-
- 3-N,3-N,7-N,7-N-TETRAMETHYL-10H-PHENOTHIAZINE-3,7-DIAMINE
- 2w9i
- AC1L4V9Y
- leucoform
- leuco-methylene blue
- Leucomethylene blue
- Leukomethylene blue
- methylene white
- N,N,N',N'-Tetramethyl-10H-phenothiazine-3,7-diamine
- N3,N3,N7,N7-tetramethyl-10H-phenothiazine-3,7-diamine
- Panatone
- Reduced methylene blue
- SureCN109756
- Methylene blue leuco form
- HYDROMETHYLTHIONINE [INN]
- QTWZICCBKBYHDM-UHFFFAOYSA-N
- Hydromethylthionine
- Methylene blue, leuco
- 10H-PHENOTHIAZINE-3,7-DIAMINE, N3,N3,N7,N7-TETRAMETHYL-
- AKOS015962343
- 10H-Phenothiazine-3,7-diamine, N,N,N',N'-tetramethyl-
- leuco methylene blue
- 3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine2HBr
- Hydromethylthionine [USAN]
- 613-11-6
- C05721
- TRx-0237
- leucomethylene-blue
- CHEMBL549963
- SCHEMBL109756
- N(3),N(3),N(7),N(7)-tetramethyl-10H-phenothiazine-3,7-diamine
- leuco-form
- Q27280736
- IHU4GYZ2R3
- DTXSID2047985
- ZB1100
- UNII-IHU4GYZ2R3
- CHEBI:134180
-
- Inchi: 1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,17H,1-4H3
- Chiave InChI: QTWZICCBKBYHDM-UHFFFAOYSA-N
- Sorrisi: S1C2C=C(C=CC=2NC2C=CC(=CC1=2)N(C)C)N(C)C
Proprietà calcolate
- Massa esatta: 285.13017
- Massa monoisotopica: 285.13
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 304
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 43.8A^2
- XLogP3: 3.9
Proprietà sperimentali
- Densità: 1.201
- Punto di ebollizione: 491.7°C at 760 mmHg
- Punto di infiammabilità: 251.2°C
- Indice di rifrazione: 1.675
- PSA: 18.51
10H-Phenothiazine-3,7-diamine,N3,N3,N7,N7-tetramethyl- Letteratura correlata
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
613-11-6 (10H-Phenothiazine-3,7-diamine,N3,N3,N7,N7-tetramethyl-) Prodotti correlati
- 92-84-2(Phenothiazine)
- 7152-42-3(10-phenyl-10H-phenothiazine)
- 7643-08-5(2-Methyl Thiophenothiazine)
- 1207-72-3(10-Methylphenothiazine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti